N-(4-Nitrophenyl)-2,2-diphenylethen-1-imine
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Overview
Description
BENZENAMINE,N-(2,2-DIPHENYLETHENYLIDENE)-4-NITRO-: is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzenamine group attached to a diphenylethenylidene moiety, with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,N-(2,2-DIPHENYLETHENYLIDENE)-4-NITRO- typically involves the condensation of benzenamine derivatives with diphenylethenylidene compounds under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: BENZENAMINE,N-(2,2-DIPHENYLETHENYLIDENE)-4-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
BENZENAMINE,N-(2,2-DIPHENYLETHENYLIDENE)-4-NITRO- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of BENZENAMINE,N-(2,2-DIPHENYLETHENYLIDENE)-4-NITRO- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- BENZENAMINE,4-BROMO-N-(2,2-DIPHENYLETHENYLIDENE)-
- BENZENAMINE,N-(2,2-DIPHENYLETHENYLIDENE)-4-(METHYLTHIO)-
- N-P-TOLYL-2,2-DIPHENYLVINYLIDENEAMINE
Comparison: BENZENAMINE,N-(2,2-DIPHENYLETHENYLIDENE)-4-NITRO- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Properties
CAS No. |
22731-52-8 |
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Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
InChI |
InChI=1S/C20H14N2O2/c23-22(24)19-13-11-18(12-14-19)21-15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
InChI Key |
GQFHXBBAUVOGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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